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Cat. No.: B2546588 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data for UCT943, a

potent 2-aminopyrazine derivative and a next-generation inhibitor of Plasmodium

phosphatidylinositol 4-kinase (PI4K). UCT943 has emerged as a promising antimalarial

candidate with activity across multiple stages of the parasite lifecycle, positioning it as a

potential component of a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1]

[2][3][4] This document summarizes the key in vitro and in vivo efficacy, pharmacokinetic

properties, and mechanism of action, presenting the data in a structured format for

researchers, scientists, and drug development professionals.

Executive Summary
UCT943 is an advanced preclinical candidate developed to improve upon the properties of the

first-in-class PI4K inhibitor, MMV048.[2][3][4] Preclinical evaluation demonstrates that UCT943
exhibits superior potency against both drug-sensitive and multidrug-resistant strains of

Plasmodium falciparum and Plasmodium vivax.[1][2] The compound displays a multi-stage

activity profile, inhibiting the parasite in the asexual blood, liver, and transmission stages.[1][2]

Favorable pharmacokinetic properties, including high permeability and solubility, translate to

excellent in vivo efficacy in mouse models of malaria.[1][3][5] The predicted human dose is low,

suggesting a potential for a single-dose curative treatment.[1][3][5]

In Vitro Activity
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UCT943 demonstrates potent sub-nanomolar to low nanomolar activity against a range of P.

falciparum strains and clinical isolates, as well as P. vivax. A key finding is its consistent

potency across both drug-sensitive and multidrug-resistant parasite lines, indicating a low risk

of cross-resistance with existing antimalarials.[1]

Asexual Blood Stage Activity
The half-maximal inhibitory concentrations (IC50) of UCT943 against various parasite strains

are summarized below.

Strain/Isolate Species
Resistance
Profile

UCT943 IC50
(nM)

Comparator
MMV048 IC50
(nM)

NF54 P. falciparum Drug-Sensitive 5.4 ~27-32

K1 P. falciparum
Multidrug-

Resistant
4.7 ~24-28

Various P. falciparum
Multidrug-

Resistant Strains
4 - 7

Not broadly

specified

Ivory Coast

Clinical Isolates
P. falciparum Field Isolates 2 - 15 Not specified

Indonesian

Clinical Isolates
P. falciparum

Field Isolates

(Median)
29 202

Indonesian

Clinical Isolates
P. vivax

Field Isolates

(Median)
14 93

Data compiled from Brunschwig et al., 2018.[1]

Activity Across the Parasite Lifecycle
UCT943 shows potent activity against the liver and transmission stages of the parasite, which

is crucial for preventing infection, relapse, and onward transmission.
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Parasite Stage Species Assay Type
UCT943 IC50
(nM)

Comparator
MMV048 IC50
(nM)

Liver Stage

Schizonts
P. berghei Prophylactic 0.92 Not specified

Liver Stage

Schizonts &

Hypnozoites

P. vivax Prophylactic <100 Not specified

Liver Stage

Schizonts &

Hypnozoites

P. cynomolgi Prophylactic <10 Not specified

Transmission

Blocking
P. falciparum Gametocytocidal Not specified Not specified

Data compiled from Brunschwig et al., 2018.[1]

Rate of Parasite Kill
In vitro parasite reduction ratio (PRR) assays characterize UCT943 as a slow-acting

antimalarial, with a lag phase of approximately 48 hours before the onset of rapid parasite

clearance. This profile is consistent with other PI4K inhibitors.[1][6]

Strain Assay Metric Value

3D7
Parasite Reduction

Ratio (PRR)
Lag Phase 48 hours

3D7
Parasite Reduction

Ratio (PRR)
Log PRR at 10x EC50 2.5

Data compiled from Brunschwig et al., 2018.[1][6]

Mechanism of Action
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UCT943's primary mechanism of action is the inhibition of Plasmodium phosphatidylinositol 4-

kinase (PI4K), a novel and validated antimalarial drug target.[2][3][4][7]

Target Specificity and Selectivity
UCT943 is a potent inhibitor of the parasite PI4K enzyme and demonstrates high selectivity for

the parasite kinase over the human ortholog, PI4Kβ. This selectivity is a critical factor in the

preclinical safety profile of the compound.

Target Enzyme IC50 (nM)

P. vivax PI4K (PvPI4K) 23

Human PI4Kβ 5400

Data compiled from MedChemExpress and Brunschwig et al., 2018.[8][9]

The following diagram illustrates the proposed mechanism of action for UCT943.
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Caption: Mechanism of action of UCT943.

In Vivo Efficacy
UCT943 has demonstrated high efficacy in murine models of malaria, showing significant

parasite reduction and cure at low doses.
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Mouse Model Metric
UCT943 Dose
(mg/kg, p.o.)

Outcome

P. berghei Efficacy 10

>99.9% parasitemia

reduction, 100% cure,

>30 mean survival

days

P. berghei Efficacy 3

99% parasitemia

reduction, no

complete cure, 10

days mean survival

P. berghei Potency ED90 1.0

P. falciparum (NSG

mice)
Potency ED90 0.25

Data compiled from Brunschwig et al., 2018 and MedChemExpress.[1][8]

Pharmacokinetics and Drug Metabolism (DMPK)
UCT943 exhibits a favorable pharmacokinetic profile across multiple preclinical species,

characterized by high permeability, good aqueous solubility, and low to moderate clearance.[1]

[3][5] These properties contribute to sustained plasma exposure and high bioavailability.[1][3][5]

Parameter Mouse Rat Dog Monkey

Clearance (CLb) Low Low Low Very Low

Volume of

Distribution (Vss)

High (7.1-13.1

L/kg across

species)

High High High

Bioavailability High High High High

Data compiled from Brunschwig et al., 2018 and ResearchGate.[1][6]
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The predicted human dose for a curative single administration is low, estimated to be in the

range of 50 to 80 mg.[1][3][5]

Experimental Protocols
In Vitro Asexual Blood Stage Assay
The potency of UCT943 against asexual blood-stage P. falciparum was determined using the

[3H]hypoxanthine incorporation assay.[4]

Start:
Parasite Culture

Plate Parasitized
RBCs in 96-well plate

Add Serial Dilutions
of UCT943 Incubate for 48h Add [3H]hypoxanthine Incubate for 24h Harvest Cells Measure Incorporated

Radioactivity
Calculate IC50

Values End

Click to download full resolution via product page

Caption: Workflow for the in vitro asexual blood stage assay.

In Vivo Efficacy in P. berghei Mouse Model
The in vivo efficacy was assessed in a P. berghei-infected mouse model, often referred to as

the 4-day suppressive test.
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Caption: Workflow for the in vivo efficacy study in the P. berghei model.

Conclusion
The preclinical data for UCT943 strongly support its continued development as a next-

generation antimalarial. Its high potency against a wide range of drug-resistant parasite strains,

multi-stage activity, and favorable DMPK profile are key attributes.[1][2][3][4][5] The data

suggest that UCT943 has the potential to be a component of a single-exposure treatment

regimen that not only cures the disease but also prevents its transmission and protects against

new infections.[1][3][4][5] These promising preclinical findings warrant further investigation in

clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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